Cas no 443965-64-8 (N-(4-Biphenylyl)-9-phenanthrenamine)

N-(4-Biphenylyl)-9-phenanthrenamine is an organic compound featuring a phenanthrene core linked to a biphenyl group via an amine bridge. This structure imparts notable electronic and photophysical properties, making it valuable in materials science, particularly in organic semiconductors and optoelectronic applications. Its extended conjugated system enhances charge transport efficiency, while the rigid aromatic framework contributes to thermal and oxidative stability. The compound is often explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its tunable emission characteristics and hole-transport capabilities. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, ensuring high purity and reproducibility for research and industrial use.
N-(4-Biphenylyl)-9-phenanthrenamine structure
443965-64-8 structure
商品名:N-(4-Biphenylyl)-9-phenanthrenamine
CAS番号:443965-64-8
MF:C26H19N
メガワット:345.436
MDL:MFCD32263464
CID:2643145
PubChem ID:59721701

N-(4-Biphenylyl)-9-phenanthrenamine 化学的及び物理的性質

名前と識別子

    • N-(4-phenylphenyl)phenanthren-9-amine
    • 9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl-
    • SCHEMBL10136241
    • B6083
    • CS-0378187
    • DTXSID50732743
    • N-[1,1'-biphenyl]-4-yl-aminophenathrene
    • MFCD32263464
    • WMOTUYHWZHRYRH-UHFFFAOYSA-N
    • N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine
    • D95442
    • 443965-64-8
    • N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
    • N-(4-Biphenylyl)-9-phenanthrenamine
    • MDL: MFCD32263464
    • インチ: InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27HCopyCopied
    • InChIKey: WMOTUYHWZHRYRH-UHFFFAOYSA-NCopyCopied
    • ほほえんだ: c1ccc(cc1)c2ccc(cc2)Nc3cc4ccccc4c5c3cccc5CopyCopied

計算された属性

  • せいみつぶんしりょう: 345.151749610g/mol
  • どういたいしつりょう: 345.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 7.6

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 173.0 to 177.0 deg-C
  • ふってん: 547.1±29.0 °C at 760 mmHg
  • フラッシュポイント: 310.5±19.7 °C
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

N-(4-Biphenylyl)-9-phenanthrenamine セキュリティ情報

N-(4-Biphenylyl)-9-phenanthrenamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01GDBM-1g
9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl-
443965-64-8 98%
1g
$50.00 2025-02-11
A2B Chem LLC
AY42278-1g
9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl-
443965-64-8 98.0%
1g
$64.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X208134A-25g
N-(4-Biphenylyl)-9-phenanthrenamine
443965-64-8
25g
¥4449.0 2024-07-20
abcr
AB549883-1 g
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine; .
443965-64-8
1g
€124.90 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1448857-1g
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
443965-64-8 98%
1g
¥514.00 2024-05-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B6083-1G
N-(4-Biphenylyl)-9-phenanthrenamine
443965-64-8 98.0%(GC)
1G
¥390.0 2022-09-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6083-1G
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
443965-64-8 >98.0%(GC)
1g
¥355.00 2023-06-14
abcr
AB549883-1g
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine; .
443965-64-8
1g
€109.40 2025-02-18
1PlusChem
1P01GD3A-1g
9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl-
443965-64-8 98.0%
1g
$66.00 2024-05-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X208134A-5g
N-(4-Biphenylyl)-9-phenanthrenamine
443965-64-8
5g
¥1297.0 2024-07-20

N-(4-Biphenylyl)-9-phenanthrenamine 関連文献

N-(4-Biphenylyl)-9-phenanthrenamineに関する追加情報

N-(4-Biphenylyl)-9-phenanthrenamine: A Comprehensive Overview

N-(4-Biphenylyl)-9-phenanthrenamine, also known by its CAS number 443965-64-8, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and drug delivery systems. This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a unique structure that combines the properties of phenanthrene with those of a biphenyl group. The integration of these structural elements imparts distinctive electronic and physical properties, making it a valuable compound for various applications.

The molecular structure of N-(4-Biphenylyl)-9-phenanthrenamine is characterized by a phenanthrene core with an amino group substituted at the 9th position. This amino group is further connected to a biphenyl moiety, which introduces additional conjugation and aromaticity into the molecule. The biphenyl group not only enhances the stability of the compound but also contributes to its solubility in organic solvents, a property that is highly desirable in many chemical and pharmaceutical applications.

Recent studies have highlighted the potential of N-(4-Biphenylyl)-9-phenanthrenamine as a building block for advanced materials. Researchers have explored its use in the synthesis of organic semiconductors, where its extended conjugation system facilitates efficient charge transport. Additionally, this compound has been investigated for its role in drug delivery systems, particularly as a carrier for hydrophobic drugs. Its ability to form stable complexes with such drugs makes it a promising candidate for targeted drug delivery.

In terms of synthesis, N-(4-Biphenylyl)-9-phenanthrenamine is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis begins with the preparation of phenanthrene derivatives, which are then subjected to functionalization to introduce the amino group. Subsequent coupling reactions with biphenyl derivatives yield the final product. Optimization of reaction conditions has been a focus of recent research, with efforts directed toward improving yield and purity.

The unique electronic properties of N-(4-Biphenylyl)-9-phenanthrenamine have also made it a subject of interest in photovoltaic applications. Studies have demonstrated that this compound can act as an electron acceptor in organic solar cells, contributing to improved device efficiency. Furthermore, its thermal stability under operating conditions makes it suitable for long-term use in such applications.

From a toxicological perspective, preliminary studies suggest that N-(4-Biphenylyl)-9-phenanthrenamine exhibits low acute toxicity in experimental models. However, further research is required to fully understand its long-term effects and potential environmental impact. Regulatory agencies are increasingly emphasizing the need for comprehensive safety assessments for such compounds, particularly as they move closer to commercialization.

In conclusion, N-(4-Biphenylyl)-9-phenanthrenamine represents a versatile compound with significant potential across multiple domains. Its unique structure and properties continue to drive innovative research, paving the way for new applications in materials science and medicine. As advancements in synthetic methods and characterization techniques continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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